molecular formula C13H19ClN2O B1527395 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride CAS No. 1236258-19-7

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No. B1527395
M. Wt: 254.75 g/mol
InChI Key: XUFPVPUOOAOXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride (APPPH) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of around 200°C. APPPH is a derivative of the neurotransmitter dopamine, and it has been used in studies of dopamine-related behaviors in animals. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dopamine on behavior in animals, as well as to investigate the biochemical and physiological effects of dopamine in humans. It has also been used to investigate the structure and function of dopamine receptors, as well as to study the effects of drugs on dopamine systems.

Mechanism Of Action

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors. This activation of dopamine receptors leads to a variety of biochemical and physiological effects, which will be discussed in the following section.

Biochemical And Physiological Effects

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, as well as to increase levels of other neurotransmitters such as serotonin and norepinephrine. It has also been shown to affect the activity of enzymes involved in dopamine metabolism, as well as to affect the activity of other enzymes involved in neurotransmitter synthesis and metabolism.

Advantages And Limitations For Lab Experiments

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it convenient for laboratory experiments. Additionally, it is relatively stable, which makes it suitable for long-term experiments. However, 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride is not water soluble, which can make it difficult to use in experiments that require aqueous solutions.

Future Directions

There are a number of potential future directions for 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride. One potential direction is to use it in studies of the effects of dopamine on behavior in humans. Additionally, it could be used to study the effects of drugs on dopamine systems in humans, as well as to investigate the structure and function of dopamine receptors. Another potential direction is to use it to investigate the biochemical and physiological effects of dopamine in humans. Finally, it could be used to investigate the effects of drugs on other neurotransmitter systems in humans.

properties

IUPAC Name

2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFPVPUOOAOXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.